5-nitro-2-(4-piperidinyloxy)Pyridine

Descripción

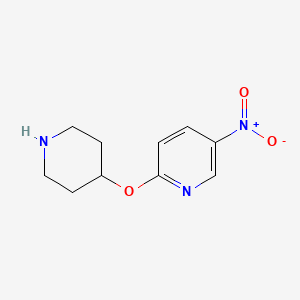

5-Nitro-2-(4-piperidinyloxy)pyridine is a nitro-substituted pyridine derivative featuring a 4-piperidinyloxy group at the 2-position. This compound belongs to a broader class of nitropyridine derivatives, which are frequently explored in medicinal chemistry for their diverse biological activities, including antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

5-nitro-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-2,7,9,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDFIZFGOCWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of 2-Aminopyridine to 5-Nitro-2-aminopyridine

A well-documented approach for preparing 5-nitro-substituted pyridines involves nitration of 2-aminopyridine under controlled acidic conditions. One advanced method uses a continuous microreactor system to improve yield, safety, and scalability:

Step 1: Preparation of two reaction solutions:

- Solution I: 2-aminopyridine dissolved in an organic solvent such as methylene dichloride or ethylene dichloride.

- Solution II: A nitrating mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) mixed in a mass ratio of approximately 1:5 to 1:9.

Step 2: The two solutions are pumped simultaneously into a microchannel flow reactor at controlled temperatures between 20°C and 60°C (optimal ~35°C). Flow rates are adjusted to maintain a molar ratio of 1.1 equivalents of nitric acid to 2-aminopyridine.

Step 3: After a short residence time (~35 seconds), the reaction mixture is collected, and product isolation involves pH adjustment, cooling crystallization, filtration, acid-base treatment, and drying to yield 5-nitro-2-aminopyridine with yields ranging from approximately 54% to 78%, depending on solvent and conditions.

Advantages: This microreactor method offers shorter reaction times, higher safety due to controlled heat release, and better scalability compared to traditional batch nitration methods.

| Parameter | Range/Value | Notes |

|---|---|---|

| Organic solvent volume | 200–900 mL | Methylene dichloride or ethylene dichloride preferred |

| Nitric acid concentration | 65% | Mixed with sulfuric acid (98%) |

| Sulfuric acid to nitric acid ratio | 5:1 to 9:1 (mass) | |

| Reaction temperature | 20–60°C (optimal 35°C) | |

| Flow rates (Solution I & II) | 40–60 mL/min (Solution I) | Solution II adjusted for 1.1 eq nitric acid |

| Reaction time | ~35 seconds | Continuous flow microreactor |

| Yield | 54–78% | Depends on solvent and conditions |

Source: Patent CN104447522A, 2014

Introduction of the 4-Piperidinyloxy Group at the 2-Position

The 2-position substitution on the pyridine ring with a 4-piperidinyloxy moiety generally involves nucleophilic aromatic substitution or etherification reactions using appropriate pyridine precursors:

Typical Route: Starting from 2-chloropyridine or 2-hydroxypyridine derivatives, the nucleophilic substitution is performed with 4-piperidinol or 4-piperidinyloxy intermediates under basic conditions to form the 2-(4-piperidinyloxy)pyridine structure.

-

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide.

- Base: Potassium carbonate or similar bases to deprotonate the piperidinol.

- Temperature: Reflux conditions (80–120°C) for several hours (12–36 h).

- Catalyst: Sometimes phase-transfer catalysts or palladium-based catalysts are used to enhance coupling efficiency.

Example: Analogous synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl) derivatives involves nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with piperazine under reflux in acetonitrile, yielding 65% product after 12 h.

While this example uses piperazine, the chemistry is analogous for piperidinyloxy substitution, with the piperidinol acting as the nucleophile.

Integrated Synthetic Strategy for 5-Nitro-2-(4-piperidinyloxy)pyridine

Based on the above principles, a plausible synthetic sequence for this compound would be:

Nitration Step: Prepare 5-nitro-2-hydroxypyridine by nitration of 2-hydroxypyridine or 2-aminopyridine followed by conversion to hydroxypyridine.

Etherification Step: React 5-nitro-2-hydroxypyridine with 4-piperidinol in the presence of a base (e.g., potassium carbonate) in an aprotic solvent under reflux to form the this compound.

Purification: Employ crystallization, filtration, and drying steps to isolate the pure compound.

Comparative Data Table of Preparation Parameters

| Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Nitration (microreactor) | 2-aminopyridine (100–300 g), organic solvent (200–900 mL), nitric acid (65%) + sulfuric acid (98%) mix (1:5–9 mass ratio), 20–60°C, flow rates 40–60 mL/min | Yield 54–78%, high purity, short reaction time |

| Nucleophilic substitution | 5-nitro-2-hydroxypyridine + 4-piperidinol, K2CO3 base, acetonitrile or DMF, reflux 12–36 h | Moderate to good yield, requires purification |

| Purification | pH adjustment, crystallization, filtration, drying | Obtains high purity final product |

Research Findings and Notes

The microreactor nitration method significantly improves safety and yield over traditional batch nitration by controlling exothermicity and reaction time.

Nucleophilic aromatic substitution reactions on nitro-substituted pyridines are facilitated by the strong electron-withdrawing effect of the nitro group, enhancing the electrophilicity of the 2-position carbon.

Solvent choice critically affects both nitration and substitution steps; chlorinated solvents and polar aprotic solvents are preferred for solubility and reaction control.

The overall synthetic route balances high yield, safety, and scalability, making it suitable for laboratory and potential industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-2-(4-piperidinyloxy)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-amino-2-(4-piperidinyloxy)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-nitro-2-(4-piperidinyloxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of 5-nitro-2-(4-piperidinyloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidinyloxy group may enhance the compound’s ability to penetrate biological membranes and reach its targets.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-nitro-2-(4-piperidinyloxy)pyridine and its analogues:

| Compound Name | Substituent(s) | Molecular Weight | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | 4-Piperidinyloxy | ~237.23 | Not reported | Cyclic ether, moderate polarity |

| 5-Nitro-2-((4-methylpiperidin-1-yl)pyridine (87) | 4-Methylpiperidinyloxy | 251.28 | Not reported | Methyl group increases lipophilicity |

| 5-Nitro-2-(3-phenylpropoxy)pyridine (5-NPPP) | 3-Phenylpropoxy | ~298.29 | Not reported | Bulky aryl group enhances efflux inhibition |

| 5-Nitro-2-(1H-pyrrol-1-yl)pyridine | Pyrrolidine | 189.17 | Not reported | 5-membered ring, rigid structure |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl | 4-Piperidinyloxy, methyl | 215.69 (base) | Not reported | Methyl on pyridine alters electron density |

Notes:

- The 4-piperidinyloxy group in the target compound provides a balance between solubility and lipophilicity, whereas bulkier substituents (e.g., 3-phenylpropoxy in 5-NPPP) enhance hydrophobic interactions but may reduce solubility .

5-Nitro-2-(3-Phenylpropoxy)Pyridine (5-NPPP)

- Activity: Demonstrated potent efflux pump inhibition (NorA protein in Staphylococcus aureus), reducing fluoroquinolone resistance. Synergistic with ciprofloxacin, enhancing antibacterial efficacy .

- Mechanism: The 3-phenylpropoxy group likely interacts with hydrophobic pockets in NorA, disrupting antibiotic efflux .

5-Nitro-2-(4-Methylpiperidinyloxy)Pyridine (Compound 87)

- Synthesis : Prepared via nucleophilic substitution of 2-chloro-5-nitropyridine with 4-methylpiperidine (87% yield). NMR data (δ 9.03 ppm for aromatic proton) confirms regioselectivity .

5-Nitro-2-(1H-1,2,4-Triazol-1-yl)Pyridine

ADMET and Pharmacokinetic Considerations

- Nitro Group Impact : The nitro group may confer metabolic stability but could pose mutagenicity risks, necessitating further toxicological studies .

Actividad Biológica

5-Nitro-2-(4-piperidinyloxy)pyridine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its nitro group and piperidine moiety attached to a pyridine ring. Its chemical formula is , and it has a molecular weight of 224.22 g/mol. The presence of the nitro group enhances its electrophilic character, which may play a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

- Cytotoxicity : Investigations into its cytotoxic effects have revealed activity against cancer cell lines, suggesting a role in cancer therapy.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are some key findings:

Case Studies

-

Case Study on Antimicrobial Activity :

In a laboratory setting, this compound was tested against clinical isolates of bacteria. The results indicated that the compound inhibited growth effectively, particularly against antibiotic-resistant strains. -

Case Study on Anti-inflammatory Effects :

A study involving animal models demonstrated that administration of the compound reduced paw edema significantly compared to control groups, supporting its potential use in treating inflammatory conditions. -

Case Study on Cancer Cell Lines :

In vitro studies showed that treatment with this compound led to apoptosis in cancer cell lines, with increased markers for programmed cell death observed through flow cytometry analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitro-2-(4-piperidinyloxy)pyridine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloro-5-nitropyridine and 4-hydroxypiperidine. A base (e.g., sodium hydride or potassium carbonate) deprotonates the hydroxyl group, enabling nucleophilic attack on the pyridine ring. Reaction optimization in aprotic solvents like DMF or THF at 60–80°C improves yields . Purification via recrystallization or chromatography is critical to achieve >95% purity. Lower temperatures (<50°C) reduce side reactions but prolong reaction times, while higher temperatures risk nitro group degradation.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography confirms the nitro group at the 5-position and piperidinyloxy group at the 2-position.

- NMR : -NMR shows distinct signals for piperidine protons (δ 1.5–2.5 ppm) and pyridine protons (δ 8.0–9.0 ppm). -NMR verifies nitro group attachment via deshielding effects .

- Mass spectrometry (HRMS) validates the molecular ion peak (theoretical m/z 237.09 for CHNO) .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

- Methodological Answer : The piperidinyloxy group confers affinity for neurotransmitter receptors (e.g., cannabinoid CB1/CB2). Radioligand displacement assays using -CP55940 (for CB1) or -WIN55212-2 (for CB2) are standard. Competitive binding curves (IC) are generated with HEK-293 cells expressing recombinant receptors. Nitro group bioreduction may produce reactive intermediates, requiring anaerobic conditions for stability .

Advanced Research Questions

Q. How can contradictory data on nitro group reactivity in biological systems be resolved?

- Methodological Answer : Discrepancies arise from varying redox environments (e.g., hypoxic vs. normoxic conditions). Use EPR spectroscopy to detect nitro radical anions under bioreduction. Pair with HPLC-MS to identify stable metabolites. For in vitro studies, simulate tissue-specific oxygen levels using hypoxia chambers .

Q. What strategies optimize regioselectivity in nitration reactions for analogs of this compound?

- Methodological Answer : Nitration of 2-(4-piperidinyloxy)pyridine requires a mixed acid system (HNO/HSO) at 0–5°C. Computational modeling (DFT) predicts electron density at pyridine positions, favoring nitration at the 5-position (highest positive charge density). Experimental validation via kinetic studies (monitoring by -NMR) confirms >90% regioselectivity .

Q. How do structural analogs (e.g., pyrrolidinyl vs. piperidinyl substitutions) affect pharmacological activity?

- Methodological Answer :

- Piperidinyl analogs : Larger ring size enhances CB1 receptor binding (K ~50 nM vs. 120 nM for pyrrolidinyl).

- Nitro positional isomers : 5-nitro derivatives show higher metabolic stability than 6-nitro variants in microsomal assays.

- Data table :

| Substituent | Receptor Affinity (CB1, K) | Metabolic Half-life (Human Liver Microsomes) |

|---|---|---|

| Piperidinyl (5-nitro) | 48 nM | 42 min |

| Pyrrolidinyl (5-nitro) | 125 nM | 28 min |

| Piperidinyl (6-nitro) | 210 nM | 18 min |

Source: Comparative studies using SPR and LC-MS/MS .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), high GI absorption, and CYP3A4 metabolism.

- Molecular Dynamics Simulations : Reveal stable binding poses in CB1’s hydrophobic pocket (RMSD <1.5 Å over 100 ns).

- Metabolite Prediction : GLORYx identifies nitro reduction to amine and subsequent glucuronidation as primary pathways .

Data Contradiction Analysis

Q. Why do some studies report potent receptor activity while others show no effect?

- Resolution : Variability stems from assay conditions. For example:

- Cell Lines : HEK-293 vs. CHO cells may express differing receptor isoforms.

- Redox State : Anaerobic conditions (e.g., in tumor models) enhance nitro bioreduction, increasing reactive intermediates. Validate using dual luciferase reporter assays under controlled O levels .

Experimental Design Recommendations

- Synthesis : Use Schlenk lines for moisture-sensitive steps (piperidinyloxy group is hygroscopic).

- Biological Assays : Include negative controls with 2-(4-piperidinyloxy)pyridine (lacking nitro) to isolate nitro-specific effects.

- Safety : Follow GHS H301/H315 protocols; nitro compounds may be mutagenic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.